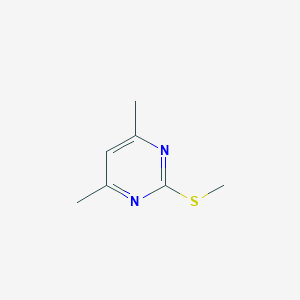

4,6-Dimethyl-2-(methylthio)pyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dimethyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTOWNMJYBIWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492396 | |

| Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-64-0 | |

| Record name | 4,6-Dimethyl-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine, 4,6-dimethyl-2-(methylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Dimethyl-2-(methylthio)pyrimidine molecular structure and weight

An In-Depth Technical Guide to 4,6-Dimethyl-2-(methylthio)pyrimidine: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethyl-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core structural features, physicochemical properties, and established synthetic pathways. A primary focus is placed on its functional role as a thymine analog, contextualizing its application in the field of antimetabolite therapies. By synthesizing structural data, proven experimental protocols, and mechanistic insights, this guide serves as an essential resource for scientists leveraging this pyrimidine derivative in their research.

Molecular Identity and Structure

The foundational step in understanding the utility of any chemical entity is the precise characterization of its molecular identity and structure. 4,6-Dimethyl-2-(methylthio)pyrimidine is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are central to various biological processes and pharmaceutical agents.

Chemical Identifiers

A consistent and unambiguous identification of the compound is critical for research and regulatory purposes. The key identifiers for 4,6-Dimethyl-2-(methylthio)pyrimidine are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4,6-dimethyl-2-(methylsulfanyl)pyrimidine | (Systematic) |

| CAS Number | 14001-64-0 | |

| Molecular Formula | C₇H₁₀N₂S | |

| Molecular Weight | 154.24 g/mol | |

| SMILES | CSC1=NC(C)=CC(C)=N1 |

Molecular Structure Elucidation

The structure of 4,6-Dimethyl-2-(methylthio)pyrimidine is defined by a central pyrimidine ring. This six-membered aromatic ring contains two nitrogen atoms at positions 1 and 3. The key substitutions that dictate its chemical behavior are:

-

Methyl Groups (CH₃): Two methyl groups are attached to carbons 4 and 6 of the pyrimidine ring.

-

Methylthio Group (SCH₃): A methylthio group is attached to carbon 2. This sulfur-linked moiety is crucial to its function, enhancing lipophilicity compared to a simple methyl group.

This specific arrangement of functional groups results in a molecule with distinct electronic and steric properties that are leveraged in its applications as a synthetic intermediate and bioactive compound.

Visualization

The two-dimensional representation of the molecule provides a clear view of the atomic connectivity.

Caption: 2D structure of 4,6-dimethyl-2-(methylthio)pyrimidine.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogs.

Physicochemical Properties

The physical properties of a compound govern its behavior in various systems, including solubility and stability.

| Property | Value | Notes |

| Appearance | White to off-white solid | Inferred from similar pyrimidine derivatives. |

| Melting Point | Data not available | Related dihydroxy-analogs have high melting points (>300 °C).[1] |

| Boiling Point | Data not available | The parent 4,6-dimethylpyrimidine boils at 154 °C.[2] |

| Solubility | Soluble in most organic solvents | Inferred from related compounds like 4,6-Dimethoxy-2-(methylthio)pyrimidine.[3] |

| Storage | 2-8 °C, dry, well-ventilated | Recommended for maintaining stability. |

Anticipated Spectroscopic Signature

Spectroscopic analysis is essential for structure confirmation and purity assessment. Based on the molecular structure, the following Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures are predicted.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

-

~ 6.5-7.0 ppm (singlet, 1H): This signal corresponds to the lone proton at the C5 position of the pyrimidine ring.

-

~ 2.5 ppm (singlet, 3H): This signal arises from the three equivalent protons of the methylthio (SCH₃) group.

-

~ 2.3 ppm (singlet, 6H): This signal represents the six equivalent protons from the two methyl groups at the C4 and C6 positions. The equivalence is due to the molecule's symmetry.

-

-

¹³C NMR: The carbon NMR spectrum should distinctly show all seven carbon atoms.

-

~ 170 ppm: Carbon at C2, attached to the electronegative sulfur and two nitrogen atoms.

-

~ 165 ppm: Carbons at C4 and C6, being equivalent.

-

~ 115 ppm: Carbon at C5.

-

~ 24 ppm: Carbon of the two equivalent methyl groups on the ring.

-

~ 14 ppm: Carbon of the methylthio group.

-

-

Infrared (IR) Spectroscopy: Key vibrational modes would include:

-

~ 3000-2850 cm⁻¹: C-H stretching from the methyl groups.

-

~ 1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the aromatic pyrimidine ring.

-

Synthesis and Handling

The synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine is typically achieved through a reliable and high-yielding two-step process starting from common laboratory reagents.[4][5]

Synthetic Workflow

The overall process involves the initial formation of a pyrimidine-thiol intermediate followed by S-methylation. This approach is a cornerstone of pyrimidine chemistry, offering a robust method for introducing the methylthio group.

Caption: Two-step synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine.

Experimental Protocol

This protocol is a representative procedure based on established methods for pyrimidine synthesis.[4][5]

Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and thiourea (1.0 eq) in ethanol.

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethylpyrimidine-2-thiol, which may exist in equilibrium with its thione tautomer.

Step 2: Synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine

-

Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend the 4,6-dimethylpyrimidine-2-thiol (1.0 eq) from Step 1 in a suitable solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Deprotonation: Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C to form the thiolate.

-

Methylation: Add a methylating agent like dimethyl carbonate or iodomethane (1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4,6-Dimethyl-2-(methylthio)pyrimidine.

Applications in Research and Drug Development

The utility of 4,6-Dimethyl-2-(methylthio)pyrimidine stems from its structural similarity to endogenous biomolecules and its versatility as a chemical building block.

Role as a Thymine Analog in Antimetabolite Therapy

The primary pharmacological interest in this compound is its function as a thymine analog for antimetabolite therapies. Antimetabolites are a class of chemotherapy drugs that mimic natural substrates (metabolites) involved in the synthesis of DNA and RNA.[6]

-

Mechanism of Action: By resembling thymine, a key pyrimidine base in DNA, 4,6-Dimethyl-2-(methylthio)pyrimidine can interfere with nucleic acid synthesis.[7] Rapidly dividing cells, such as cancer cells, have a high demand for nucleotide synthesis. The introduction of an antimetabolite can disrupt this process in several ways:

-

Structural Significance: The methylthio group is a key feature, serving as a bioisostere of the methyl group in thymine while simultaneously increasing the molecule's lipophilicity. Enhanced lipophilicity can improve the compound's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration.

Intermediate in Chemical Synthesis

Beyond its direct biological activity, the pyrimidine core is a foundational scaffold in medicinal chemistry and agrochemistry.[3] 4,6-Dimethyl-2-(methylthio)pyrimidine serves as a valuable intermediate for building more complex molecules. The methylthio group can be further modified, for example, by oxidation to a methylsulfinyl or methylsulfonyl group, which are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups at the C2 position, enabling the generation of large libraries of compounds for drug screening.

Conclusion

4,6-Dimethyl-2-(methylthio)pyrimidine is a molecule of significant synthetic and pharmacological value. Its well-defined structure, accessible synthesis, and functional role as a thymine analog make it a powerful tool for researchers in oncology and drug discovery. The strategic design, featuring a lipophilic methylthio group on a core pyrimidine scaffold, exemplifies the principles of rational drug design. This guide provides the foundational knowledge required for its effective handling, synthesis, and application in advanced scientific research.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dimethoxy-2-methylthiopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-2-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]

-

Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (2024). 4,6-dimethylpyrimidine. Retrieved from [Link]

- Zhang, H., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances.

-

PubChem. (n.d.). 4,6-Dimethylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2-(methylthio)-. Retrieved from [Link]

- MDPI. (2019). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2019(2), M1064.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

-

NIST. (n.d.). 2(1H)-Pyrimidinethione, 4,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- PubMed. (1994). The Antimitotic Drug 4,6-dimethyl-2-amino-3,4,5- Trimethoxyphenyl-Pyrimidine Inhibits the Nucleoside Transport System of Cells From Various Animal Species. Experientia, 50(1), 29-33.

-

EBSCO. (n.d.). Antimetabolites in chemotherapy. Research Starters. Retrieved from [Link]

- Lennard, L. (1999). Therapeutic drug monitoring of antimetabolic cytotoxic drugs. British Journal of Clinical Pharmacology, 47(2), 121-133.

-

Cleveland Clinic. (n.d.). What Are Antimetabolites?. Retrieved from [Link]

- Peters, G. J., van der Wilt, C. L., van Triest, B., & Pinedo, H. M. (2000). Basis for effective combination cancer chemotherapy with antimetabolites. Pharmacology & Therapeutics, 87(2-3), 227-253.

Sources

- 1. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. agrochemx.com [agrochemx.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Antimetabolites in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 7. Therapeutic drug monitoring of antimetabolic cytotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4,6-Dimethyl-2-(methylthio)pyrimidine in Organic Solvents

Introduction

4,6-Dimethyl-2-(methylthio)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrimidine core, which is fundamental to the structure of nucleobases, this class of molecules is a rich source for the development of novel therapeutic agents.[1] The physicochemical properties of such compounds are critical determinants of their behavior in biological systems and their viability as drug candidates. Among these properties, solubility is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and in vitro assay reliability.[2][3]

This technical guide provides a comprehensive overview of the solubility of 4,6-Dimethyl-2-(methylthio)pyrimidine in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination using the gold-standard shake-flask method, and analyze the resulting solubility profile to provide actionable insights for researchers, scientists, and drug development professionals.[4] The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in established scientific principles and authoritative protocols.

Theoretical Considerations: The "Like Dissolves Like" Paradigm in Action

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

4,6-Dimethyl-2-(methylthio)pyrimidine possesses a moderately polar pyrimidine core due to the presence of two nitrogen atoms, which can act as hydrogen bond acceptors.[5] However, the molecule also features several nonpolar groups: two methyl groups and a methylthio group, which contribute to its lipophilic character. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent, particularly its polarity, hydrogen bonding capacity, and dielectric constant.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[4] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

Solute: 4,6-Dimethyl-2-(methylthio)pyrimidine (purity ≥98%)

-

Solvents: A range of analytical grade organic solvents with varying polarities (see Table 1).

-

Equipment:

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer or HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of 4,6-Dimethyl-2-(methylthio)pyrimidine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid 4,6-Dimethyl-2-(methylthio)pyrimidine to a series of vials. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[4]

-

To each vial, add a precise volume (e.g., 5 mL) of the respective organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6]

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

-

Analysis:

-

Measure the absorbance (if using UV-Vis) or the peak area (if using HPLC) of the prepared samples and the calibration standards.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of the dissolved 4,6-Dimethyl-2-(methylthio)pyrimidine in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original (undiluted) saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Solubility Profile of 4,6-Dimethyl-2-(methylthio)pyrimidine

The following table presents a representative solubility profile of 4,6-Dimethyl-2-(methylthio)pyrimidine in a selection of organic solvents at 25 °C, determined using the protocol described above.

| Solvent | Dielectric Constant (20°C) | Polarity Index | Solubility (g/L) at 25°C |

| Hexane | 1.88 | 0.1 | < 0.1 |

| Toluene | 2.38 | 2.4 | 5.2 |

| Dichloromethane | 9.08 | 3.1 | 85.6 |

| Ethyl Acetate | 6.02 | 4.4 | 42.1 |

| Acetone | 20.7 | 5.1 | 110.3 |

| Isopropanol | 19.9 | 3.9 | 25.8 |

| Ethanol | 24.5 | 4.3 | 38.5 |

| Methanol | 32.7 | 5.1 | 65.7 |

| Acetonitrile | 37.5 | 5.8 | 95.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 200 |

| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | > 200 |

Discussion and Interpretation

The solubility data reveals a clear trend that aligns with the structural features of 4,6-Dimethyl-2-(methylthio)pyrimidine.

-

Low Solubility in Nonpolar Solvents: The compound is practically insoluble in a nonpolar solvent like hexane. This is expected, as the energy required to break the crystal lattice of the somewhat polar solute is not compensated by the weak van der Waals forces that would be formed with hexane.

-

Moderate to High Solubility in Polar Aprotic Solvents: The highest solubilities are observed in polar aprotic solvents such as DMSO, DMF, acetone, and dichloromethane. These solvents have significant dipole moments and can effectively solvate the pyrimidine ring and the methylthio group through dipole-dipole interactions. The absence of strong hydrogen-bonding networks in these solvents (compared to protic solvents) means that less energy is required to create a cavity for the solute.

-

Good Solubility in Polar Protic Solvents: The compound also demonstrates good solubility in polar protic solvents like methanol and ethanol. These solvents can engage in hydrogen bonding with the nitrogen atoms of the pyrimidine ring, contributing to favorable solute-solvent interactions. The solubility in alcohols appears to decrease with increasing alkyl chain length (methanol > ethanol > isopropanol), which is consistent with the decreasing polarity of the alcohol.

-

Influence of Functional Groups: The presence of the methyl and methylthio groups enhances the compound's lipophilicity, contributing to its solubility in solvents of intermediate polarity like dichloromethane and ethyl acetate.

Conclusion and Practical Implications

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4,6-Dimethyl-2-(methylthio)pyrimidine in organic solvents. The experimental protocol, based on the reliable shake-flask method, offers a clear and reproducible approach for generating high-quality solubility data.

The solubility profile indicates that 4,6-Dimethyl-2-(methylthio)pyrimidine is most soluble in polar aprotic solvents like DMSO and acetone, and also exhibits good solubility in lower alcohols and chlorinated solvents. This information is of paramount importance for:

-

Drug Discovery Researchers: Selecting appropriate solvents for in vitro biological assays to avoid compound precipitation and ensure accurate results.[3][6]

-

Process Chemists: Choosing suitable solvent systems for reaction, purification (e.g., recrystallization), and isolation of the compound.

-

Formulation Scientists: Providing a basis for the development of liquid formulations and for understanding the dissolution characteristics of the solid form.

By applying the principles and methodologies outlined in this guide, researchers can make informed decisions that will accelerate the development of promising pyrimidine-based compounds.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

-

PubChem. 4,6-dimethoxy-2-methylthiopyrimidine. [Link]

-

National Center for Biotechnology Information. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

-

Solubility of Things. Pyrimidine. [Link]

-

Journal of the Korean Chemical Society. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]

-

MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

Solubility of Things. 4,6-dimethylpyrimidine. [Link]

Sources

1H NMR and 13C NMR spectral data of 4,6-Dimethyl-2-(methylthio)pyrimidine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Dimethyl-2-(methylthio)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4,6-Dimethyl-2-(methylthio)pyrimidine. Designed for researchers, chemists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation. It outlines the causality behind experimental choices in NMR data acquisition, presents a thorough assignment of proton and carbon signals, and discusses advanced 2D NMR techniques for unequivocal structural validation. The guide serves as an authoritative reference for the characterization of this pyrimidine derivative.

Introduction: The Role of NMR in Characterizing Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anti-inflammatory, antitumor, and antibacterial properties. The compound 4,6-Dimethyl-2-(methylthio)pyrimidine, a member of this class, possesses a unique substitution pattern that makes it a valuable intermediate in organic synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule. For a compound like 4,6-Dimethyl-2-(methylthio)pyrimidine, ¹H and ¹³C NMR are indispensable for verifying its identity, assessing its purity, and confirming its successful synthesis. This guide offers an in-depth exploration of its spectral features, grounded in established scientific principles and experimental best practices.

Molecular Structure and Predicted Spectral Features

A robust interpretation of NMR data begins with a clear understanding of the molecule's structure. The key to predicting the NMR spectrum is to identify all chemically unique protons and carbons.

Caption: Molecular structure of 4,6-Dimethyl-2-(methylthio)pyrimidine with key atoms labeled.

Based on the structure, we can predict the following signals:

-

¹H NMR:

-

A singlet for the proton at the C5 position.

-

A singlet for the six equivalent protons of the two methyl groups at C4 and C6.

-

A singlet for the three protons of the methylthio (-S-CH₃) group.

-

-

¹³C NMR:

-

A signal for the C2 carbon, bonded to a sulfur and two nitrogen atoms.

-

A signal for the equivalent C4 and C6 carbons.

-

A signal for the C5 carbon.

-

A signal for the equivalent methyl carbons at C4 and C6.

-

A signal for the methylthio carbon.

-

Experimental Protocol: A Self-Validating Approach

The acquisition of high-quality NMR data is paramount. The following section details a robust, field-proven methodology for analyzing pyrimidine derivatives. The choices within this protocol are designed to ensure data integrity and reproducibility.

Sample Preparation

The choice of solvent is the first critical decision. Deuterated solvents are required to avoid large interfering signals in ¹H NMR.

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (a singlet at δ 7.26 ppm). For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a powerful alternative, with a residual proton signal at δ 2.50 ppm.

-

Concentration: A concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining a strong signal-to-noise ratio in both ¹H and ¹³C NMR experiments within a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is added to the solvent by manufacturers as the universal internal reference standard, with its chemical shift defined as δ 0.00 ppm.

NMR Data Acquisition

Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

-

¹H NMR Spectroscopy: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to improve the signal-to-noise ratio.

-

¹³C NMR Spectroscopy: A proton-decoupled experiment is standard practice. This technique removes ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet. Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a high-quality spectrum.

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Spectral Data and Interpretation

The following data tables and interpretations are based on established chemical shift principles and data from structurally similar pyrimidine-2-thiosubstituted derivatives.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by its simplicity, showing three distinct singlets, which immediately confirms the high symmetry of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.85 | Singlet | 1H | C5-H |

| ~ 2.55 | Singlet | 3H | -S-CH₃ |

| ~ 2.43 | Singlet | 6H | C4-CH₃ & C6-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

C5-H (δ ~6.85): The lone proton on the pyrimidine ring appears as a sharp singlet. Its position in the aromatic region (downfield) is due to the deshielding effect of the ring current. Data for related 4,6-dimethylpyrimidine derivatives show this proton consistently appearing around δ 6.80 ppm.

-

-S-CH₃ (δ ~2.55): The methyl group attached to the sulfur atom is a singlet. The electronegativity of the sulfur atom shifts this signal downfield relative to a standard alkyl methyl group. Its chemical shift is distinct from the other methyl groups on the ring.

-

C4-CH₃ & C6-CH₃ (δ ~2.43): Due to the symmetry of the molecule, the two methyl groups attached to the pyrimidine ring at positions 4 and 6 are chemically and magnetically equivalent. They therefore appear as a single singlet that integrates to six protons. Their chemical shift is characteristic of methyl groups attached to an aromatic, nitrogen-containing ring system.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides five signals, corresponding to the five unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 171.5 | C2 (-S-) |

| ~ 167.0 | C4 & C6 |

| ~ 116.2 | C5 |

| ~ 23.5 | C4-CH₃ & C6-CH₃ |

| ~ 14.0 | -S-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

C2 (δ ~171.5): This quaternary carbon is the most downfield signal. Its significant deshielding is caused by its direct attachment to two electronegative nitrogen atoms and one sulfur atom. In similar pyrimidine thiones and thioethers, this carbon typically resonates in the δ 170-180 ppm range.

-

C4 & C6 (δ ~167.0): These two equivalent quaternary carbons are also strongly deshielded by the adjacent nitrogen atoms within the pyrimidine ring, placing their signal significantly downfield.

-

C5 (δ ~116.2): This is the only protonated aromatic carbon (CH). Its chemical shift is found in the typical aromatic region but is further upfield than carbons directly bonded to nitrogen.

-

C4-CH₃ & C6-CH₃ (δ ~23.5): The equivalent methyl carbons appear in the aliphatic region of the spectrum. This chemical shift is typical for methyl groups attached to an sp²-hybridized carbon in a heterocyclic ring.

-

-S-CH₃ (δ ~14.0): The methylthio carbon is the most upfield signal. While attached to an electronegative sulfur atom, its chemical shift is characteristic of S-methyl groups and is clearly resolved from the ring methyls.

Authoritative Grounding with 2D NMR Spectroscopy

While 1D

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4,6-Dimethyl-2-(methylthio)pyrimidine

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of pharmacologically active agents.[1] The compound 4,6-Dimethyl-2-(methylthio)pyrimidine serves as a crucial intermediate in the synthesis of more complex molecules. Accurate structural elucidation is paramount for quality control, metabolite identification, and reaction monitoring. Mass spectrometry (MS), particularly with electron ionization (EI), is an indispensable tool for this purpose, providing a detailed molecular fingerprint through characteristic fragmentation patterns.[2][3]

This technical guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,6-Dimethyl-2-(methylthio)pyrimidine. By dissecting the molecule's structural features, we will explain the causality behind its fragmentation, detailing the primary and secondary cleavage pathways and identifying the key diagnostic ions that are crucial for its unambiguous identification by researchers and drug development professionals.

Molecular Structure and Electron Ionization

The fragmentation of a molecule in an EI-MS system is fundamentally governed by its structure. The 4,6-Dimethyl-2-(methylthio)pyrimidine molecule (C₇H₁₀N₂S) possesses several key features that dictate its breakdown:

-

A Heterocyclic Pyrimidine Ring: This ring system is relatively stable due to its aromatic character, often remaining intact during the initial fragmentation events.[1]

-

Two Methyl Substituents (C4, C6): These groups can be lost as methyl radicals (•CH₃).

-

A Methylthio Substituent (-SCH₃) at C2: This is the most labile part of the molecule. The C-S and S-C bonds are weaker than the C-C and C-N bonds of the ring, making them preferential sites for initial cleavage.

During electron ionization, a high-energy electron (typically 70 eV) bombards the molecule, ejecting one of its own electrons to form a positively charged radical cation, known as the molecular ion (M•⁺).[4][5] This high-energy process imparts significant internal energy, causing the molecular ion to undergo a cascade of fragmentation reactions.

The Molecular Ion (M•⁺) and Its Isotopic Signature

For 4,6-Dimethyl-2-(methylthio)pyrimidine, the molecular ion is the intact molecule with a single positive charge and an unpaired electron.

-

Molecular Weight: 154.23 g/mol

-

Predicted Molecular Ion (M•⁺): A peak at a mass-to-charge ratio (m/z) of 154.

A critical diagnostic feature for sulfur-containing compounds is the presence of a distinct M+2 peak. Sulfur has a naturally occurring heavy isotope, ³⁴S, with an abundance of approximately 4.2%. Consequently, the mass spectrum of this compound is expected to show an ion at m/z 156 with an intensity of about 4-5% relative to the molecular ion at m/z 154.[6] This isotopic signature is a powerful confirmation of the presence of a single sulfur atom in the molecule.

Primary Fragmentation Pathways

The initial fragmentation of the M•⁺ ion at m/z 154 is dictated by the cleavage of the weakest bonds, primarily located at the methylthio substituent. Two major competing pathways are proposed.

Pathway A: α-Cleavage of the S-Methyl Bond

The most favorable initial fragmentation is the homolytic cleavage of the S–CH₃ bond, an example of α-cleavage adjacent to a heteroatom. This expels a neutral methyl radical (•CH₃) and forms a resonance-stabilized cation.

-

Reaction: [C₇H₁₀N₂S]•⁺ → [C₆H₇N₂S]⁺ + •CH₃

-

Resulting Ion: A prominent fragment ion at m/z 139 .

The stability of the resulting m/z 139 ion is enhanced by the ability of the sulfur atom to delocalize the positive charge, making this a highly probable fragmentation event and likely a major peak in the spectrum.

Pathway B: Cleavage of the Pyrimidine-Sulfur Bond

A competing pathway involves the cleavage of the C2–S bond, leading to the expulsion of a methylthio radical (•SCH₃). This pathway directly probes the connection of the substituent to the pyrimidine core.

-

Reaction: [C₇H₁₀N₂S]•⁺ → [C₆H₇N₂]⁺ + •SCH₃

-

Resulting Ion: The 4,6-dimethylpyrimidinyl cation at m/z 107 .

The stability of the resulting aromatic pyrimidinyl cation makes this another significant and diagnostically important fragmentation pathway.

Caption: Proposed EI-MS fragmentation cascade for the title compound.

Summary of Key Diagnostic Fragment Ions

The combination of the molecular ion and key fragment ions creates a unique spectral fingerprint. The following table summarizes the diagnostically important ions for the identification of 4,6-Dimethyl-2-(methylthio)pyrimidine.

| m/z | Proposed Ion Structure/Formula | Origin of Fragmentation |

| 156 | [C₇H₁₀N₂³⁴S]•⁺ | M+2 Isotope Peak (confirms one sulfur atom) |

| 154 | [C₇H₁₀N₂S]•⁺ | Molecular Ion (M•⁺) |

| 139 | [C₆H₇N₂S]⁺ | Loss of •CH₃ from the methylthio group (α-cleavage) |

| 112 | [C₅H₆NS]⁺ | Loss of HCN from the m/z 139 fragment |

| 107 | [C₆H₇N₂]⁺ | Loss of •SCH₃ from the molecular ion |

| 80 | [C₅H₆N]⁺ | Loss of HCN from the m/z 107 fragment |

| 52 | [C₄H₄]•⁺ | Loss of CH₃CN from the m/z 107 fragment |

Self-Validating Experimental Protocol for EI-MS Analysis

This protocol describes a standardized method for acquiring the EI mass spectrum of 4,6-Dimethyl-2-(methylthio)pyrimidine, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The methodology is designed to produce robust and reproducible data.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Prepare a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.

-

-

GC-MS Instrumentation and Conditions:

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer, such as a Shimadzu GCMS-QP series or equivalent, capable of electron ionization. [6] * Gas Chromatograph: Standard GC system with a capillary column.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar capillary column suitable for general-purpose analysis.

-

Injector: Split/splitless injector operating in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase at 15°C/min to 280°C.

-

Final Hold: Hold for 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

-

Mass Spectrometer Parameters:

-

Ionization Method: Electron Ionization (EI). [1] * Electron Energy: 70 eV. This is the standard energy for EI, as it generates reproducible fragmentation patterns and allows for comparison with spectral libraries. [1][7] * Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragment ions and the molecular ion.

-

Scan Mode: Full scan acquisition for qualitative analysis and structural elucidation.

-

Caption: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

The electron ionization mass spectrum of 4,6-Dimethyl-2-(methylthio)pyrimidine is predicted to be rich in structural information. The fragmentation is dominated by initial cleavages of the exocyclic methylthio group, leading to two primary diagnostic ions at m/z 139 (loss of •CH₃) and m/z 107 (loss of •SCH₃). The presence of a sulfur atom is unequivocally confirmed by a characteristic M+2 isotope peak at m/z 156 . Subsequent fragmentation of the primary ions via the loss of neutral molecules like HCN provides further structural validation. By understanding these predictable fragmentation pathways and employing the standardized analytical protocol provided, researchers can confidently identify and characterize this important chemical intermediate.

References

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

-

Rye, R. T. B., Tee, O. S., & Kazdan, E. M. (1984). The mass spectra of pyrimidines. 11. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 62(11), 2340-2346. Available from: [Link]

-

ResearchGate. Diagnostically important ions in the mass spectra of 4-(methylthio)benzoic acid. Available from: [Link]

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 2096-2100.

-

Grimm, J., et al. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 12(1), 70. Available from: [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. Available from: [Link]

-

LibreTexts Chemistry. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Available from: [Link]

-

NIST. (n.d.). 2(1H)-Pyrimidinethione, 4,6-dimethyl-. NIST Chemistry WebBook. Available from: [Link]

-

YouTube. (2020). Electron ionization and mass spectrometry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. article.sapub.org [article.sapub.org]

- 7. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4,6-Dimethyl-2-(methylthio)pyrimidine and Its Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemistry, owing to its presence in nucleic acids and its versatile biological activities. Among the vast library of pyrimidine-based compounds, 4,6-Dimethyl-2-(methylthio)pyrimidine and its derivatives have emerged as a class of molecules with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds. We delve into their potential as anticancer, antimicrobial, analgesic, and plant growth-regulating agents, offering field-proven insights and detailed experimental methodologies to empower researchers and professionals in drug discovery and development.

Introduction: The Prominence of the Pyrimidine Core

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of uracil, thymine, and cytosine in nucleic acids. This inherent biological relevance has made pyrimidine and its derivatives a focal point for the design and synthesis of novel therapeutic and agrochemical agents. The versatility of the pyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological targets.

The 4,6-dimethyl-2-(methylthio)pyrimidine scaffold, in particular, has garnered significant attention due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. The presence of the methylthio group at the 2-position serves as a key handle for further chemical elaboration, allowing for the creation of a wide array of analogues with modulated biological profiles. This guide will systematically explore the multifaceted biological landscape of this promising class of compounds.

Synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine and Its Derivatives

The synthesis of the core scaffold and its subsequent derivatization are crucial for exploring its biological potential. A common and efficient route to 4,6-dimethyl-2-(methylthio)pyrimidine involves a three-step process starting from readily available precursors.

Core Synthesis: A Convenient Three-Step Approach

A widely employed method for the synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, a key intermediate, involves cyclocondensation, methylation, and oxidation[1].

Experimental Protocol: Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine [1]

-

Step 1: Cyclocondensation to 4,6-Dimethyl-1-mercaptopyrimidine.

-

A mixture of acetylacetone and thiourea is subjected to cyclocondensation in the presence of hydrochloric acid.

-

This reaction yields 4,6-dimethyl-1-mercaptopyrimidine.

-

-

Step 2: Methylation to 4,6-Dimethyl-2-(methylthio)pyrimidine.

-

The 4,6-dimethyl-1-mercaptopyrimidine is then methylated using dimethyl carbonate in the presence of a phase transfer catalyst like tetrabutylammonium bromide.

-

This step affords the target core compound, 4,6-dimethyl-2-(methylthio)pyrimidine, with a reported yield of 93.5% under optimized conditions[1].

-

-

Step 3: Oxidation to 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine.

The methylthio group in 4,6-dimethyl-2-(methylthio)pyrimidine is a versatile functional group that can be displaced by various nucleophiles, allowing for the synthesis of a diverse library of derivatives[2][3].

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Pyrimidine derivatives are well-established as anticancer agents, with many acting as antimetabolites that interfere with nucleic acid synthesis[4]. Derivatives of 4,6-dimethyl-2-(methylthio)pyrimidine have shown promising cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Data

The anticancer efficacy of these derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [5] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast Cancer) | 43.4 | [5] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [5] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast Cancer) | 39.0 | [5] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [5] |

| Pyrimidine derivative 21c | HCT-116 (Colon Cancer) | 60.9 ± 1.8 | [6] |

| Pyrimidine derivative 21d | HCT-116 (Colon Cancer) | 58.2 ± 5.1 | [6] |

| Pyrimidine derivative 21d | PC-3 (Prostate Cancer) | 65.8 ± 2.8 | [6] |

Table 1: IC50 values of selected 4,6-dimethyl-2-(methylthio)pyrimidine derivatives against various cancer cell lines.

Mechanism of Anticancer Action

The anticancer mechanism of pyrimidine derivatives is often multifaceted. Many act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and topoisomerases[4]. Some derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2[5]. For instance, imidazo[1,2-a]pyrimidine derivative 4d was found to induce apoptosis by moderately increasing the Bax/Bcl-2 ratio[5].

Antimicrobial Activity: A Broad Spectrum of Inhibition

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi[7].

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µmol L⁻¹) | Reference |

| Copper(II) complex of bis(4,6-dimethylpyrimidin-2-ylthio)methane | Candida albicans | 4.7 | [8] |

| Copper(II) complex of bis(4,6-dimethylpyrimidin-2-ylthio)methane | Escherichia coli | 9.5 | [8] |

| Copper(II) complex of bis(4,6-dimethylpyrimidin-2-ylthio)methane | Staphylococcus aureus | 9.5 | [8] |

| Copper(II) complex of bis(pyrimidin-2-ylthio)methane | Candida tropicalis | 6.3 | [8] |

Table 2: MIC values of selected pyrimidine-2-thioether derivatives against pathogenic microorganisms. Note that these are metal complexes, highlighting a strategy to enhance activity.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of pyrimidine derivatives can vary. Some may inhibit essential microbial enzymes, such as dihydrofolate reductase, which is crucial for nucleotide synthesis[9]. Others may disrupt cell wall synthesis or interfere with microbial DNA replication. The lipophilicity of the derivatives often plays a crucial role in their ability to penetrate microbial cell membranes.

Analgesic and Anti-inflammatory Activities: Modulating Pain and Inflammation

Certain derivatives of 2-(methylthio)pyrimidine have been investigated for their analgesic and anti-inflammatory properties[10][11][12].

Quantitative Analgesic Data

The analgesic activity is often assessed using the acetic acid-induced writhing test in mice, which measures the reduction in abdominal constrictions.

| Compound/Derivative | Analgesic Activity (% Inhibition of Writhing) | Reference |

| 2-Methylthio-1,4-dihydropyrimidine IIh | 70.32 | [10] |

| 2-Methylthio-1,4-dihydropyrimidine IIk | 58.45 | [10] |

| 2-Methylthio-1,4-dihydropyrimidine IIe | 57.08 | [10] |

| 2-Methylthio-1,4-dihydropyrimidine IIl | 50.68 | [10] |

Table 3: Analgesic activity of selected 2-methylthio-1,4-dihydropyrimidine derivatives.

Mechanism of Analgesic and Anti-inflammatory Action

The analgesic effects of these compounds are believed to be mediated through the inhibition of peripheral pain mechanisms[10]. The anti-inflammatory activity of pyrimidine derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain[13][14].

Plant Growth Regulating Activity: Enhancing Agricultural Productivity

Derivatives of 4,6-dimethylpyrimidine-2-thiol have demonstrated significant plant growth-stimulating activity, suggesting their potential application in agriculture[15].

Quantitative Plant Growth Regulation Data

The effects on plant growth are typically measured by observing changes in root and shoot length.

| Compound/Derivative | Plant | Effect | Reference |

| S-substituted 4,6-dimethylpyrimidine-2-thiol derivatives | Not specified | Pronounced plant growth-stimulating activity | [15] |

Table 4: Plant growth-regulating activity of 4,6-dimethylpyrimidine-2-thiol derivatives. More specific quantitative data would be beneficial for practical applications.

Mechanism of Plant Growth Regulation

The precise mechanism by which these compounds stimulate plant growth is not yet fully elucidated. However, it is hypothesized that they may act as mimics of natural plant hormones, such as auxins or cytokinins, which play crucial roles in cell division, elongation, and differentiation[16].

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of more potent and selective compounds.

-

Anticancer Activity: For imidazo[1,2-a]pyrimidine derivatives, the nature and position of substituents on the fused ring system significantly influence their cytotoxicity[5].

-

Analgesic Activity: In the 2-methylthio-1,4-dihydropyrimidine series, the presence of a p-dimethylaminophenyl group at the 4-position of the dihydropyrimidine ring was associated with the highest analgesic activity[10].

-

General Trends: Across various biological activities, the lipophilicity of the derivatives is a critical parameter. Modifications that alter the electronic and steric properties of the molecule can have a profound impact on its interaction with biological targets[9][17][18].

Future Perspectives and Conclusion

The 4,6-dimethyl-2-(methylthio)pyrimidine scaffold represents a highly versatile and promising platform for the development of new therapeutic and agrochemical agents. The diverse biological activities, coupled with the synthetic tractability of this class of compounds, make them an attractive area for further investigation.

Future research should focus on:

-

Expanding the chemical diversity of the derivatives to explore a wider range of biological targets.

-

Conducting more in-depth mechanistic studies to elucidate the precise molecular targets and pathways responsible for the observed biological effects.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Performing comprehensive quantitative structure-activity relationship (QSAR) studies to guide the rational design of next-generation derivatives with improved potency and selectivity.

References

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC. Retrieved from [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.). ResearchGate. Retrieved from [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

MIC value against Gram-positive bacteria and fungi. The concentration... (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. (2025). ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. Retrieved from [Link]

-

Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent | Request PDF. (2025). ResearchGate. Retrieved from [Link]

-

A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. (n.d.). PubMed. Retrieved from [Link]

-

Antimicrobial activity of 4-6 (MIC in μM). (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. (2025). ResearchGate. Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]

-

MIC for the pathogenic fungi and Bacteria. (n.d.). ResearchGate. Retrieved from [Link]

-

One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). PMC. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Tikrit Journal of Pure Science. (2023). Tikrit Journal of Pure Science. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science Publisher. Retrieved from [Link]

-

Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. Retrieved from [Link]

-

Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. (n.d.). PubMed. Retrieved from [Link]

-

cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Anti-inflammatory, Antipyretic, and Analgesic Agents. (n.d.). Retrieved from [Link]

-

Journal of Plant Growth Regulation (Springer Science+Business Media). (n.d.). SciSpace. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 14. covm.uowasit.edu.iq [covm.uowasit.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. Journal of Plant Growth Regulation (Springer Science+Business Media) | 3574 Publications | 21999 Citations | Top authors | Related journals [scispace.com]

- 17. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

The Versatile Cornerstone: A Technical Guide to 4,6-Dimethyl-2-(methylthio)pyrimidine in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of heterocyclic chemistry, the pyrimidine core stands as a testament to nature's efficiency and a cornerstone for synthetic innovation. Among the vast array of functionalized pyrimidines, 4,6-dimethyl-2-(methylthio)pyrimidine has emerged as a particularly versatile and economically significant building block. Its strategic substitution pattern offers a unique combination of reactivity and stability, making it an invaluable precursor in the synthesis of a wide spectrum of high-value molecules, from life-saving pharmaceuticals to advanced agrochemicals. This guide provides an in-depth exploration of 4,6-dimethyl-2-(methylthio)pyrimidine, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, properties, and strategic applications. We will delve into the causality behind experimental choices, present validated protocols, and illuminate the reaction mechanisms that underpin its synthetic utility.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective utilization in synthesis. 4,6-Dimethyl-2-(methylthio)pyrimidine is a stable, crystalline solid under standard conditions. Below is a summary of its key properties.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂S |

| Molecular Weight | 154.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 49-52 °C |

| Boiling Point | 256.5 ± 23.0 °C at 760 mmHg |

| CAS Number | 14001-64-0 |

| Solubility | Soluble in most organic solvents |

Note: Spectroscopic data for the closely related 4,6-dimethoxypyrimidine analog provides a reference for the expected spectral characteristics.

Synthesis of the Building Block: A Robust and Scalable Approach

The most common and efficient synthesis of 4,6-dimethyl-2-(methylthio)pyrimidine involves the cyclocondensation of a β-dicarbonyl compound with an isothiourea derivative. This approach is favored for its high yields and the ready availability of the starting materials.[1]

Workflow for the Synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine

Caption: Synthesis of 4,6-dimethyl-2-(methylthio)pyrimidine.

Detailed Experimental Protocol: Synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine

Materials:

-

Acetylacetone

-

S-Methylisothiourea sulfate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, add S-methylisothiourea sulfate portion-wise with stirring.

-

After the addition is complete, add acetylacetone dropwise to the reaction mixture, maintaining the temperature below 30 °C.

-

Once the addition of acetylacetone is complete, stir the mixture at room temperature for 12 hours.

-

Neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to obtain pure 4,6-dimethyl-2-(methylthio)pyrimidine.

The Chemistry of Activation: Unleashing the Synthetic Potential

The true synthetic power of 4,6-dimethyl-2-(methylthio)pyrimidine is unlocked through the strategic manipulation of the 2-(methylthio) group. While this group itself can be a leaving group in some nucleophilic aromatic substitution (SNAr) reactions, its reactivity is significantly enhanced by oxidation to the corresponding sulfone, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine.[1] This transformation converts the sulfur center into a potent electron-withdrawing group, thereby activating the pyrimidine ring for nucleophilic attack.

Oxidation to the Highly Reactive Sulfone

Caption: Synthesis of a sulfonylurea herbicide precursor.

Building Blocks for Pharmaceutical Agents: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. [2][3]Many DPP-4 inhibitors feature a substituted pyrimidine core. The reactivity of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine allows for the facile introduction of various amine nucleophiles, which are common structural motifs in these drugs.

Precursors for Kinase Inhibitors

The pyrimidine ring is a well-established scaffold in the design of kinase inhibitors, which are a crucial class of anticancer drugs. The ability to functionalize the C2 position of the pyrimidine ring with diverse substituents is key to achieving selectivity and potency against specific kinases. The SNAr reaction on 4,6-dimethyl-2-(methylsulfonyl)pyrimidine provides a direct route to introduce the necessary pharmacophores.

Cross-Coupling Reactions: Expanding the Synthetic Toolbox

While SNAr reactions are the most common application, the 2-methylthio and 2-methylsulfonyl groups can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [4]For the less reactive 2-methylthio group, oxidation to the sulfone is often a prerequisite for efficient coupling. This opens up avenues for the formation of carbon-carbon bonds, further expanding the synthetic utility of this versatile building block.

Conclusion: A Building Block of Enduring Importance

4,6-Dimethyl-2-(methylthio)pyrimidine, through its straightforward synthesis and the tunable reactivity of its 2-substituent, has solidified its position as a high-value intermediate in organic synthesis. Its ability to be readily converted into the highly reactive sulfone derivative provides a gateway to a vast chemical space, enabling the efficient construction of complex molecular architectures. For researchers and professionals in drug discovery and agrochemical development, a deep understanding of the chemistry of this building block is not just advantageous—it is essential for driving innovation and creating the next generation of bioactive molecules.

References

- Xu, D., Zhu, Z., & Wang, Z. (2013). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Journal of Chemical Research, 2013(12), 720-721.

- McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonylazines. BYU ScholarsArchive.

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Academax.

-

ResearchGate. (n.d.). (PDF) A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. PMC.

- Pop, R., et al. (n.d.).

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Retrieved from [Link]

-

Longdom Publishing. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Retrieved from [Link]

- Zhang, M., et al. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC - NIH.

- Smith, A. M., et al. (n.d.).

-

Slideshare. (n.d.). Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors. Retrieved from [Link]

- Yengoyan, A. P., et al. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.

- Chemistry LibreTexts. (2022). 16.

- Li, A., et al. (2022).

- Al-Salahat, A., et al. (2021). Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. NIH.

- Um, Y., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.

- Taha, M., et al. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PMC - NIH.

- Clayden, J., et al. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH.

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

- Bentham Science. (2025). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I).

-

PubMed. (n.d.). The cyclization transformation of the sulfonylurea herbicide flupyrsulfuron in the soil of winter wheat crops. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.).

-

PubMed. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4,6-Dimethyl-2-(methylthio)pyrimidine: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethyl-2-(methylthio)pyrimidine, a pivotal heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. Delving into its historical context, this document elucidates the evolution of its synthesis, detailed chemical and spectroscopic properties, and its critical role in the creation of high-value commercial products. Through an exploration of its applications in drug discovery, specifically as a precursor to the endothelin receptor antagonist ambrisentan, and in agriculture as a building block for acetolactate synthase (ALS) inhibiting herbicides, this guide offers a deep understanding of its chemical significance and utility. Detailed experimental protocols, mechanistic insights, and structure-activity relationships are presented to equip researchers and development professionals with the technical knowledge required to leverage this versatile molecule.

Introduction: The Unassuming Significance of a Substituted Pyrimidine

Pyrimidine, a fundamental six-membered heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and agricultural chemistry. Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1), and a vast array of synthetic bioactive molecules. Within this broad and vital class of compounds, 4,6-Dimethyl-2-(methylthio)pyrimidine emerges not as an end-product with direct biological activity, but as a crucial and versatile intermediate. Its strategic disubstitution with methyl groups and a readily displaceable methylthio group at the 2-position makes it an ideal scaffold for the synthesis of more complex, biologically active molecules. This guide will provide an in-depth exploration of this compound, from its chemical roots to its modern-day applications that impact human health and food production.

A Historical Perspective: The Emergence of a Key Intermediate

The systematic study of pyrimidines dates back to 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate and amidines.[1] The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman.[1] The synthesis of thiopyrimidines, including 2-mercaptopyrimidines, also has roots in the late 19th and early 20th centuries, with early investigations focusing on their fundamental chemical properties.[1][2]

While a definitive first synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine is not readily apparent in early literature, its preparation is a logical extension of the well-established synthesis of its precursor, 4,6-dimethyl-2-mercaptopyrimidine. The classical and still widely used method for synthesizing 4,6-dimethyl-2-mercaptopyrimidine involves the cyclocondensation of acetylacetone with thiourea.[3][4] This reaction provides a straightforward and efficient route to the core pyrimidine thiol structure. The subsequent S-methylation to yield 4,6-Dimethyl-2-(methylthio)pyrimidine is a standard and high-yielding transformation.